molecular formula C14H16N2O3S B13483097 Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate

Cat. No.: B13483097
M. Wt: 292.36 g/mol
InChI Key: XGHRQGPRBABTLL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a tert-butyl ester group and a sulfanyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Carboxylic acids

Scientific Research Applications

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinazoline core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)acetate is unique due to the presence of both a tert-butyl ester group and a sulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

tert-butyl 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetate

InChI

InChI=1S/C14H16N2O3S/c1-14(2,3)19-11(17)8-16-12(18)9-6-4-5-7-10(9)15-13(16)20/h4-7H,8H2,1-3H3,(H,15,20)

InChI Key

XGHRQGPRBABTLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2NC1=S

Origin of Product

United States

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